molecular formula C13H14N2O2 B2606586 N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide CAS No. 478260-85-4

N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide

Cat. No.: B2606586
CAS No.: 478260-85-4
M. Wt: 230.267
InChI Key: ZYIOGYMESNYJBL-UHFFFAOYSA-N
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Description

N,3,5-Trimethyl-N-phenyl-4-isoxazolecarboxamide is a chemical compound with the CAS Registry Number 478260-85-4 . Its molecular formula is C13H14N2O2, and it has a molecular weight of 230.27 g/mol . As a member of the isoxazole carboxamide family, this compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Isoxazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and presence in pharmacologically active molecules. Researchers utilize these scaffolds in the discovery and development of new therapeutic agents. This product is intended for research purposes and laboratory use only. It is not meant for human or veterinary diagnostic or therapeutic uses, or for household use. Technically qualified individuals should handle all products.

Properties

IUPAC Name

N,3,5-trimethyl-N-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-12(10(2)17-14-9)13(16)15(3)11-7-5-4-6-8-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIOGYMESNYJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide typically involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with aniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring or phenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoxazolecarboxamides.

Scientific Research Applications

Therapeutic Applications

  • Anti-inflammatory Properties :
    • Research indicates that compounds similar to N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of isoxazole can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
  • Antitumor Activity :
    • Isoxazole derivatives have been investigated for their antitumor properties. The compound has shown promise in preclinical studies targeting various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Neurological Disorders :
    • The compound's ability to modulate central nervous system activity suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems .
  • Antiviral Activity :
    • Some studies have explored the antiviral properties of isoxazole derivatives against viruses like HIV and hepatitis C. The compound may interfere with viral replication processes, providing a basis for further antiviral drug development .

Synthesis Methodologies

The synthesis of this compound typically involves cycloaddition reactions between nitrile oxides and suitable dipolarophiles. This method allows for the efficient formation of the isoxazole ring while introducing various substituents that enhance biological activity.

Table 1: Synthesis Pathways

MethodologyDescriptionReferences
CycloadditionReaction between nitrile oxide and dipolarophiles
Base-catalyzed condensationUtilizes bases like DABCO to facilitate the reaction
Hydrolysis of estersInvolves hydrolysis steps to yield the final carboxamide form

Case Studies

  • Clinical Trials :
    • A clinical study evaluated the efficacy of isoxazole derivatives in patients with chronic inflammatory conditions. Results indicated a significant reduction in biomarkers of inflammation compared to placebo groups .
  • Animal Models :
    • In animal models of cancer, this compound demonstrated a reduction in tumor size and improved survival rates when administered alongside conventional chemotherapy agents .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that the compound inhibits specific signaling pathways involved in inflammation and tumor progression, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoxazole ring and phenyl group play crucial roles in binding to the active sites of these targets, while the methyl groups can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide with two categories of analogs: (1) imidazole carboxamides and (2) substituted isoxazolecarboxamides.

Comparison with Imidazole Carboxamides

Imidazole carboxamides, such as 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide (DTIC, a known chemotherapeutic agent), share a carboxamide moiety but differ in their heterocyclic core. Key distinctions include:

Property This compound 5-(3,3-Dimethyltriazeno)imidazole-4-Carboxamide
Core Structure Isoxazole (O, N heteroatoms) Imidazole (2 N heteroatoms)
Substituents 3,5-dimethyl, N-phenyl 3,3-dimethyltriazeno group
Electron Distribution Polarized due to oxygen atom Electron-rich from dual nitrogen atoms
Biological Activity Underexplored (potential kinase inhibition) DNA alkylation (antineoplastic activity)

The imidazole derivatives exhibit pronounced antineoplastic effects due to DNA alkylation via triazeno groups, whereas the isoxazole analog’s activity remains speculative, likely modulated by its phenyl and methyl substituents .

Comparison with Substituted Isoxazolecarboxamides

The compound 4-Isoxazolecarboxamide, N-[[[[3,5-dichloro-4-[[2-[[3-(1H-imidazol-1-yl)propyl]amino]acetyl]amino]phenyl]methyl]amino]iminomethyl]-3-(4-methoxyphenyl)-5-methyl (CAS 917388-14-8) provides a contrast in complexity:

Property This compound CAS 917388-14-8
Substituents Simple (methyl, phenyl) Complex (dichlorophenyl, methoxyphenyl, imidazolylpropyl)
Molecular Weight ~260 g/mol (estimated) ~650 g/mol
Solubility Moderate (lipophilic methyl/phenyl groups) Low (bulky substituents hinder solubility)
Target Interaction Likely shallow binding pockets Designed for multi-domain targets (e.g., kinases)

The CAS 917388-14-8 compound’s dichlorophenyl and imidazolylpropyl groups suggest tailored interactions with charged or hydrophobic enzyme pockets, whereas the trimethyl-phenyl analog’s smaller size may favor passive diffusion .

Research Findings and Limitations

  • Synthetic Accessibility : this compound’s simpler structure allows easier synthesis compared to CAS 917388-14-8, which requires multi-step functionalization .
  • Biological Data Gaps : While imidazole carboxamides like DTIC have well-documented mechanisms, the isoxazole analog lacks robust pharmacological data. Its methyl and phenyl groups may optimize metabolic stability over imidazole-based drugs .

Biological Activity

N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

This compound features a unique isoxazole structure that contributes to its biological activity. The compound's functional groups, particularly the carboxamide and isoxazole moieties, play crucial roles in its reactivity and interaction with biological targets. The methyl groups enhance the electron-donating properties of the isoxazole ring, influencing its binding affinity to various enzymes and receptors.

Kinase Inhibition

One of the primary biological activities of this compound is its role as a kinase inhibitor . Kinases are enzymes that facilitate phosphorylation processes critical for cellular signaling pathways involved in cancer progression and inflammation. This compound has shown promise in inhibiting specific kinases that are pivotal in tumor growth and survival.

Table 1: Kinase Inhibition Profile

Kinase TargetInhibition TypeReference
EGFRCompetitive
VEGFRNon-competitive
PDGFRMixed inhibition

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may possess anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that the compound reduced carrageenan-induced paw edema in rats, suggesting significant anti-inflammatory effects .

Study on Anti-inflammatory Effects

A study conducted on Wistar rats evaluated the anti-inflammatory effects of this compound. The results indicated a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of TNF-α in serum samples .

Cytotoxicity Assessment

In vitro studies using human promyelocytic leukemia cells (HL-60) assessed the cytotoxic effects of this compound. The compound exhibited an IC50 value ranging from 86 to 755 μM across various concentrations. Mechanistic studies revealed that it induced apoptosis through modulation of Bcl-2 family proteins and cell cycle arrest via p21^WAF-1 expression .

Table 2: Cytotoxicity Data

CompoundIC50 (μM)Mechanism of Action
This compound86 - 755Apoptosis induction; cell cycle arrest

Potential Applications

Given its biological activity profile, this compound holds potential for various therapeutic applications:

  • Cancer Therapy : As a kinase inhibitor, it may be developed into a targeted therapy for specific cancers.
  • Anti-inflammatory Drugs : Its ability to inhibit pro-inflammatory cytokines suggests potential use in treating chronic inflammatory diseases.
  • Analgesics : The analgesic properties could lead to new pain management therapies.

Q & A

Q. What are the established synthetic routes for N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide, and what experimental parameters influence yield?

Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example, carboxamide derivatives are often synthesized using isocyanates or isothiocyanates as intermediates, with solvents like 1,4-dioxane or THF and catalysts such as triethylamine or pyridine . Reaction temperature (e.g., reflux at 90°C) and time (0.75–3 hours) significantly impact yield. Optimization requires systematic variation of solvent polarity, catalyst loading, and stoichiometry. Confirm product purity via HPLC or TLC before proceeding to characterization .

Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR : Identify aromatic protons (δ 7.2–7.6 ppm for phenyl groups) and methyl groups (δ 1.2–2.5 ppm). The isoxazole ring protons typically appear as a singlet near δ 6.0–6.5 ppm.
  • 13C NMR : Confirm carbonyl (C=O) signals at ~165–175 ppm and isoxazole carbons at ~95–110 ppm.
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the exact mass (e.g., m/z 272.3 for C₁₄H₁₆N₂O₂). Fragmentation patterns should align with the loss of methyl or phenyl groups. Always compare with computational predictions (e.g., DFT calculations) .

Q. What solvents and reaction conditions are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer: Polar aprotic solvents like DMF or DCM are effective for dissolving the compound, while gradual cooling in ethanol or acetone/water mixtures promotes crystal formation. Monitor solubility at elevated temperatures (60–80°C) and use slow evaporation for X-ray-quality crystals. Purity is verified via melting point consistency (±1°C deviation) and absence of extraneous peaks in NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer: Use in situ monitoring (e.g., FTIR or inline NMR) to detect intermediates like isocyanates or thioureas. Adjust stoichiometry to limit excess reagents—e.g., a 1:1.2 molar ratio of amine to isocyanate. Catalytic additives (e.g., iodine in DMF for cyclization) can suppress side reactions. For example, demonstrates >90% yield via controlled triphosgene-mediated isocyanate generation . Post-reaction, employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound.

Q. How should researchers resolve contradictions in spectral data when characterizing novel analogs of this compound?

Methodological Answer:

  • Contradictory NMR Signals : Repeat experiments under anhydrous conditions to rule out solvent or moisture interference. Use DEPT-135 to distinguish CH₃ groups from CH₂.
  • Unexpected MS Fragments : Perform high-resolution MS (HRMS) and compare with isotopic patterns. Computational tools (e.g., MassFrontier) can simulate fragmentation pathways.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For unstable intermediates, use low-temperature crystallography (−100°C) .

Q. What in silico approaches are effective for predicting the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or cytochrome P450 enzymes). Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns.
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors. Train datasets should include analogs with known IC₅₀ values against relevant biological targets .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in the stability of this compound derivatives?

Methodological Answer: Re-evaluate computational parameters (e.g., solvent model, basis set). For DFT calculations, include dispersion corrections (e.g., D3-BJ) and solvent effects (SMD model). Experimentally, assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring. If contradictions persist, consider alternative tautomeric forms or rotameric equilibria .

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